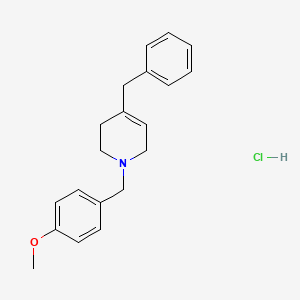
4-benzyl-1-(4-methoxybenzyl)-1,2,3,6-tetrahydropyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-1-(4-methoxybenzyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that has been widely studied for its potential use in scientific research. This compound has a unique structure and properties that make it useful in a variety of different applications. In
作用機序
The mechanism of action of 4-benzyl-1-(4-methoxybenzyl)-1,2,3,6-tetrahydropyridine hydrochloride is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means that it activates dopamine receptors in the brain. This activation leads to an increase in dopamine levels, which can help to alleviate symptoms of neurological disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
Studies have shown that 4-benzyl-1-(4-methoxybenzyl)-1,2,3,6-tetrahydropyridine hydrochloride has a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can help to alleviate symptoms of Parkinson's disease. It has also been shown to have anti-inflammatory and pain-relieving effects.
実験室実験の利点と制限
One of the main advantages of using 4-benzyl-1-(4-methoxybenzyl)-1,2,3,6-tetrahydropyridine hydrochloride in lab experiments is its unique structure and properties. This compound has a number of potential applications in the field of neuroscience and other areas of scientific research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to determine its exact effects.
将来の方向性
There are a number of future directions for research on 4-benzyl-1-(4-methoxybenzyl)-1,2,3,6-tetrahydropyridine hydrochloride. One area of research is to further explore its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is to investigate its potential as an anti-inflammatory and pain-relieving agent. Additionally, more research is needed to fully understand the mechanism of action of this compound and its exact effects on the brain and body.
合成法
The synthesis of 4-benzyl-1-(4-methoxybenzyl)-1,2,3,6-tetrahydropyridine hydrochloride can be achieved through a multi-step process. The first step involves the reaction of 4-methoxybenzaldehyde with benzylamine to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 2,3-dihydrofuran to form a tetrahydropyridine intermediate, which is then benzylated using benzyl chloride to give the final product.
科学的研究の応用
4-benzyl-1-(4-methoxybenzyl)-1,2,3,6-tetrahydropyridine hydrochloride has been studied for a variety of different scientific research applications. One of the main areas of research has been in the field of neuroscience. This compound has been shown to have potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. It has also been studied for its potential use as a pain reliever and as an anti-inflammatory agent.
特性
IUPAC Name |
4-benzyl-1-[(4-methoxyphenyl)methyl]-3,6-dihydro-2H-pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO.ClH/c1-22-20-9-7-19(8-10-20)16-21-13-11-18(12-14-21)15-17-5-3-2-4-6-17;/h2-11H,12-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXUFRGDCBOZIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(=CC2)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5173513.png)
![6-ethyl-6-methyl-2-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5173516.png)


![N-(4-chlorophenyl)-N-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5173536.png)
![2-{2-imino-3-[2-(1-naphthyloxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride](/img/structure/B5173538.png)
![3-ethyl-5-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173549.png)
![2-methyl-1-{2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B5173557.png)

![N-[2-(4-chlorophenyl)ethyl]-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5173578.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5173587.png)

![7-[2-(4-biphenylyl)-2-oxoethyl]-3-(2-thienyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B5173589.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B5173594.png)